molecular formula C12H16INO2 B4941742 N-(3-ethoxypropyl)-4-iodobenzamide

N-(3-ethoxypropyl)-4-iodobenzamide

Cat. No.: B4941742
M. Wt: 333.16 g/mol
InChI Key: JNBMXEKPMBNOPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethoxypropyl)-4-iodobenzamide is a benzamide derivative characterized by a 4-iodobenzoyl core substituted with a 3-ethoxypropylamine group. Benzamide derivatives with iodine substitutions are frequently explored as sigma (σ) receptor ligands for cancer imaging and therapy due to their high receptor affinity and suitability for radiolabeling (e.g., with iodine-123 or iodine-125) . The 3-ethoxypropyl substituent distinguishes this compound from related benzamides, likely influencing its pharmacokinetics, solubility, and receptor-binding properties.

Properties

IUPAC Name

N-(3-ethoxypropyl)-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO2/c1-2-16-9-3-8-14-12(15)10-4-6-11(13)7-5-10/h4-7H,2-3,8-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBMXEKPMBNOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethoxypropyl)-4-iodobenzamide typically involves the following steps:

    Starting Materials: 4-iodobenzoic acid and 3-ethoxypropylamine.

    Activation of Carboxylic Acid: The carboxylic acid group of 4-iodobenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amidation Reaction: The activated 4-iodobenzoic acid is then reacted with 3-ethoxypropylamine to form this compound. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3-ethoxypropyl)-4-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amide group.

    Coupling Reactions: The iodobenzamide moiety can be involved in coupling reactions such as Suzuki or Sonogashira coupling.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or other substituted benzamides.

    Oxidation Products: Oxidized derivatives of the amide group.

    Reduction Products: Reduced forms of the amide, such as amines.

Scientific Research Applications

N-(3-ethoxypropyl)-4-iodobenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds.

    Material Science: The compound’s iodobenzamide moiety makes it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be employed in the study of biological pathways and mechanisms, particularly those involving amide-containing compounds.

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)-4-iodobenzamide is largely dependent on its specific application. In medicinal chemistry, for example, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodobenzamide moiety can facilitate binding to specific sites, while the 3-ethoxypropyl group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs of N-(3-ethoxypropyl)-4-iodobenzamide, their applications, and research findings:

Compound Substituent Target/Application Key Findings References
This compound 3-ethoxypropylamine Not explicitly stated (likely σ receptors) Hypothesized to balance lipophilicity (ethoxy group) and solubility for improved tissue penetration.
4-[¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide Benzylpiperidinylamine σ receptors (breast cancer imaging) High σ receptor affinity (Kᵢ = 1.2 nM); validated in preclinical SPECT imaging .
N-(2-diethylaminoethyl)-4-iodobenzamide Diethylaminoethylamine Melanoma imaging/therapy Phase II/III clinical trials for SPECT imaging; selective uptake in melanin-rich tumors .
N-(1-benzylpiperidin-4-yl)-4-iodobenzamide Benzylpiperidinylamine σ-1 receptors (structural studies) Co-crystallized with σ-1 receptor (PDB: 5HK2); piperidine moiety critical for binding .
N-cyclopropyl-N-ethyl-4-iodobenzamide Cyclopropyl-ethylamine Structural analog (no explicit application) Lipophilic substituents enhance membrane permeability but may reduce aqueous solubility .

Key Structural and Functional Insights:

Substituent Effects on Receptor Binding: Aromatic vs. Aliphatic Groups: Benzylpiperidinyl (e.g., 4-IBP) and diethylaminoethyl substituents enhance σ receptor binding through hydrophobic and electrostatic interactions . The 3-ethoxypropyl group in the target compound may exhibit moderate receptor affinity due to its ether oxygen, which could participate in hydrogen bonding. Iodine Position: Para-iodine substitution (common in all analogs) optimizes radiolabeling efficiency and steric compatibility with receptor pockets .

Pharmacokinetic and Biodistribution Profiles: Diethylaminoethyl Group: Enhances melanin-targeting in melanoma imaging due to cationic charge, promoting interaction with anionic melanin polymers .

Clinical and Preclinical Utility: Breast Cancer: Benzylpiperidinyl analogs (e.g., 4-IBP) show promise in σ receptor imaging, with uptake correlating with tumor aggressiveness . Melanoma: Diethylaminoethyl derivatives (e.g., BZA compounds) are clinically validated for SPECT imaging, highlighting substituent-dependent tissue specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.